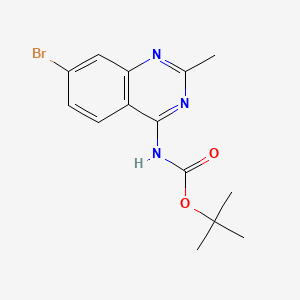
tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of a bromine atom and a tert-butyl carbamate group adds to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.
Introduction of the tert-Butyl Carbamate Group: The tert-butyl carbamate group can be introduced by reacting the amine group of the quinazoline derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions:
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, various substituted quinazoline derivatives can be formed.
Deprotection Reactions: The major product is the free amine derivative of the quinazoline compound.
Applications De Recherche Scientifique
Chemistry:
Protecting Group: tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate is used as a protecting group for amines in organic synthesis, allowing for selective reactions on other functional groups.
Biology and Medicine:
Pharmaceutical Intermediates: The compound can serve as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting kinase enzymes due to the quinazoline core.
Industry:
Material Science: It can be used in the development of advanced materials, including polymers and coatings, where specific functional groups are required.
Mécanisme D'action
The mechanism of action of tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine is released, which can then engage in further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions.
Comparaison Avec Des Composés Similaires
tert-Butyl (7-chloro-2-methylquinazolin-4-yl)carbamate: Similar structure but with a chlorine atom instead of bromine.
tert-Butyl (7-fluoro-2-methylquinazolin-4-yl)carbamate: Similar structure but with a fluorine atom instead of bromine.
tert-Butyl (7-iodo-2-methylquinazolin-4-yl)carbamate: Similar structure but with an iodine atom instead of bromine.
Uniqueness: The presence of the bromine atom in tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate provides unique reactivity compared to its halogenated counterparts. Bromine is more reactive in nucleophilic substitution reactions compared to chlorine and fluorine, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C14H16BrN3O2 |
|---|---|
Poids moléculaire |
338.20 g/mol |
Nom IUPAC |
tert-butyl N-(7-bromo-2-methylquinazolin-4-yl)carbamate |
InChI |
InChI=1S/C14H16BrN3O2/c1-8-16-11-7-9(15)5-6-10(11)12(17-8)18-13(19)20-14(2,3)4/h5-7H,1-4H3,(H,16,17,18,19) |
Clé InChI |
RLYGYBSUZOBZGY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=CC(=C2)Br)C(=N1)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


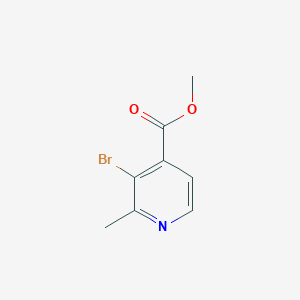
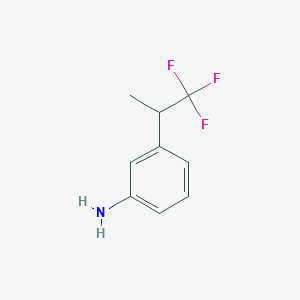
![ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13498734.png)
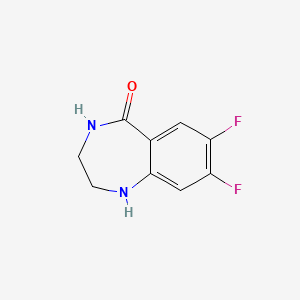
![6-Bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13498745.png)
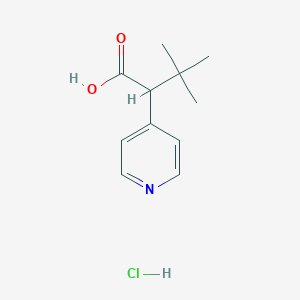
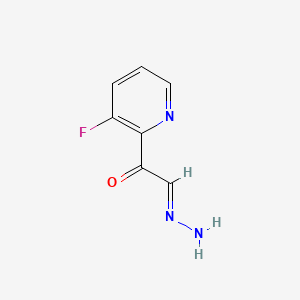
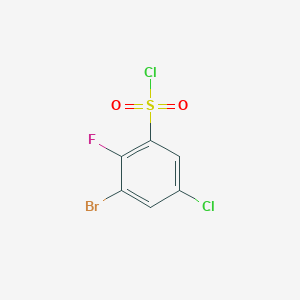
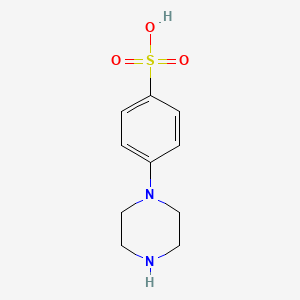
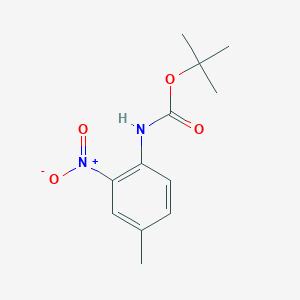
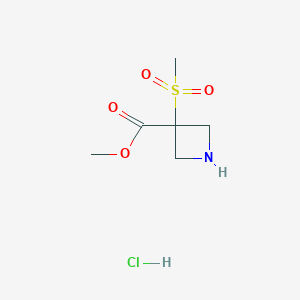
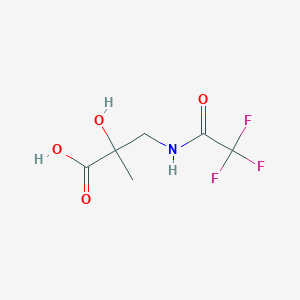
![4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13498814.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-5-methylhexanoicacid](/img/structure/B13498816.png)
